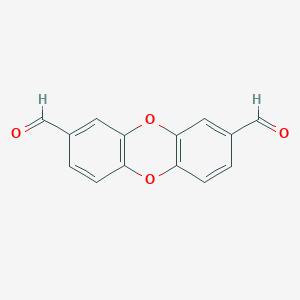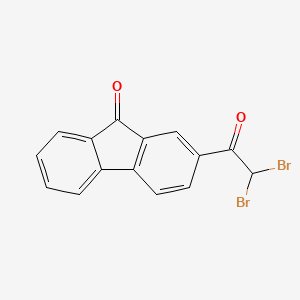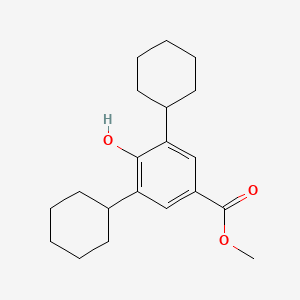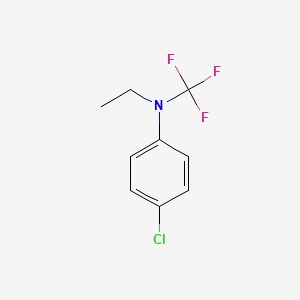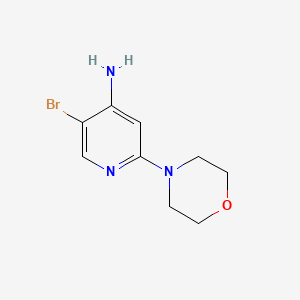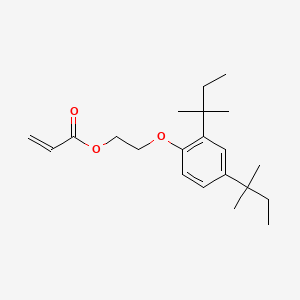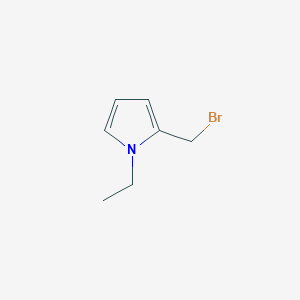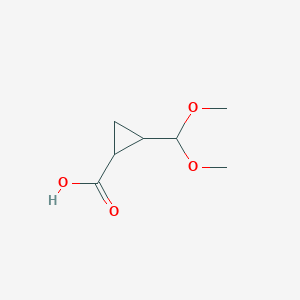
2-(Dimethoxymethyl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethoxymethyl)cyclopropane-1-carboxylic acid is a unique chemical compound with the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol . This compound is characterized by its cyclopropane ring structure, which is substituted with a dimethoxymethyl group and a carboxylic acid group. It is known for its high purity and stability, making it a valuable building block in various chemical syntheses .
Vorbereitungsmethoden
The synthesis of 2-(Dimethoxymethyl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopropane derivatives with dimethoxymethyl reagents under controlled conditions. The reaction typically requires the use of a strong base and a suitable solvent to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
2-(Dimethoxymethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in substitution reactions with nucleophiles, leading to the formation of different substituted cyclopropane derivatives . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(Dimethoxymethyl)cyclopropane-1-carboxylic acid has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study the effects of cyclopropane derivatives on biological systemsAdditionally, the compound is used in various industrial processes, including the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 2-(Dimethoxymethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring structure is highly strained, making it reactive and capable of forming covalent bonds with other molecules. This reactivity allows it to participate in various chemical reactions, leading to the formation of new compounds with different properties .
Vergleich Mit ähnlichen Verbindungen
2-(Dimethoxymethyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as 1-aminocyclopropane-1-carboxylic acid and 2,2-dichloro-1-methylcyclopropanecarboxylate. While these compounds share the cyclopropane ring structure, they differ in their substituents and chemical properties. For example, 1-aminocyclopropane-1-carboxylic acid is a precursor to the plant hormone ethylene, whereas 2,2-dichloro-1-methylcyclopropanecarboxylate is used in various chemical syntheses .
Eigenschaften
CAS-Nummer |
89709-86-4 |
|---|---|
Molekularformel |
C7H12O4 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
2-(dimethoxymethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c1-10-7(11-2)5-3-4(5)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9) |
InChI-Schlüssel |
JZEBKVMAOSVMEC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1CC1C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



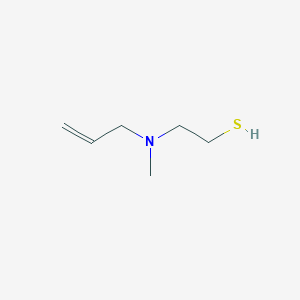


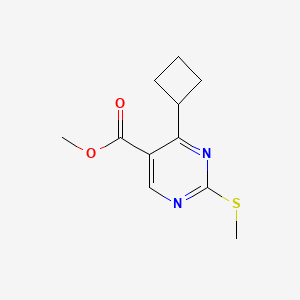
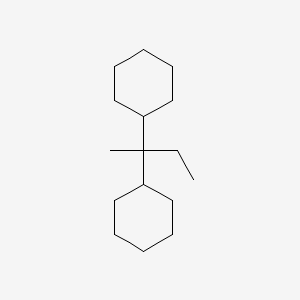
![(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13953468.png)
